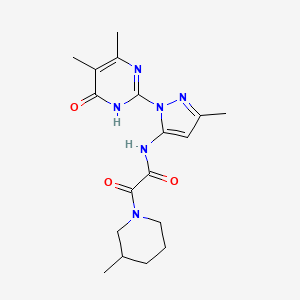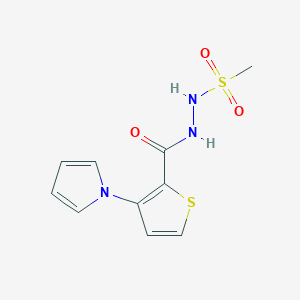
3,3-二甲基-1-(3-(甲基磺酰基)吡咯烷-1-基)丁-1-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dimethyl-1-(3-(methylsulfonyl)pyrrolidin-1-yl)butan-1-one is a synthetic organic compound with a complex structure It features a pyrrolidine ring substituted with a methylsulfonyl group and a butanone moiety
科学研究应用
3,3-Dimethyl-1-(3-(methylsulfonyl)pyrrolidin-1-yl)butan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
准备方法
The synthesis of 3,3-Dimethyl-1-(3-(methylsulfonyl)pyrrolidin-1-yl)butan-1-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrrolidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methylsulfonyl group: This step often involves the reaction of the pyrrolidine intermediate with a sulfonyl chloride in the presence of a base.
Attachment of the butanone moiety: This can be done through a nucleophilic substitution reaction, where the pyrrolidine derivative reacts with a suitable butanone precursor.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
化学反应分析
3,3-Dimethyl-1-(3-(methylsulfonyl)pyrrolidin-1-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
作用机制
The mechanism of action of 3,3-Dimethyl-1-(3-(methylsulfonyl)pyrrolidin-1-yl)butan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
3,3-Dimethyl-1-(3-(methylsulfonyl)pyrrolidin-1-yl)butan-1-one can be compared with other similar compounds, such as:
3,3-Dimethyl-1-(pyrrolidin-1-yl)butan-2-amine hydrochloride: This compound has a similar pyrrolidine ring but lacks the methylsulfonyl group, which may result in different chemical and biological properties.
3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one:
The uniqueness of 3,3-Dimethyl-1-(3-(methylsulfonyl)pyrrolidin-1-yl)butan-1-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
3,3-dimethyl-1-(3-methylsulfonylpyrrolidin-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3S/c1-11(2,3)7-10(13)12-6-5-9(8-12)16(4,14)15/h9H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCMLFAWFGOZKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCC(C1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-nitrobenzamide](/img/structure/B2546480.png)
![N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2546481.png)




![N-(4-ethoxyphenyl)-6-(4-ethylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2546490.png)




![N-[[3-(2,2-difluoroethoxy)phenyl]methyl]propan-2-amine](/img/structure/B2546500.png)
